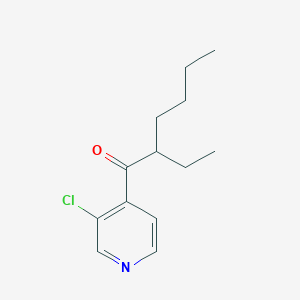
1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one
Übersicht
Beschreibung
The compound “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a chlorine atom at the 3-position and an ethylhexan-1-one group at the 4-position .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one” were not found, similar compounds such as “1-(3-chloropyridin-4-yl)ethan-1-ol” and “1-(3-chloropyridin-4-yl)ethan-1-amine” are commercially available . These compounds could potentially be used as starting materials for the synthesis of “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one”.
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one” would likely consist of a pyridine ring with a chlorine atom and an ethylhexan-1-one group attached. The exact structure would depend on the specific locations of these substituents on the pyridine ring .
Chemical Reactions Analysis
The reactivity of “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one” would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating ethylhexan-1-one group. The pyridine ring is also known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one” would depend on its exact molecular structure. For example, “1-(3-chloropyridin-4-yl)ethan-1-ol” is reported to be an oil at room temperature .
Wissenschaftliche Forschungsanwendungen
Discovery and Structure-Activity Relationship of Apoptosis Inducers
- A novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified, demonstrating good activity against certain cancer cell lines. This research shows the potential for the development of anticancer agents, highlighting the importance of specific structural groups for activity (Zhang et al., 2005).
Synthesis and Biological Activity
- The synthesis of a compound with potential fungicidal and antiviral activities was reported, showcasing the relevance of 1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one in developing new agricultural chemicals (Li et al., 2015).
Insecticidal Activity and DFT Study
- An insecticidal compound was synthesized, and its structure and activity were studied. This research indicates the utility of such compounds in pest control and agriculture (Shi et al., 2008).
Synthesis of Key Intermediates in Antibiotic Preparation
- The synthesis of an intermediate used in antibiotic preparation demonstrates the role of 1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one in pharmaceutical manufacturing (Fleck et al., 2003).
Synthesis of Chlorophyll Derivatives
- Chlorophyll derivatives with a pyridyl group were synthesized, showing the potential of 1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one in the development of novel photosynthetic materials (Yamamoto & Tamiaki, 2015).
Molecular Reporters and Signaling
- The study of molecular reporters using pyridinyl and quinolinyl derivatives highlights the potential for developing sophisticated sensing and signaling technologies (Rurack & Bricks, 2001).
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-5-6-10(4-2)13(16)11-7-8-15-9-12(11)14/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVKDFCYTXKPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696456 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one | |
CAS RN |
898785-71-2 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)

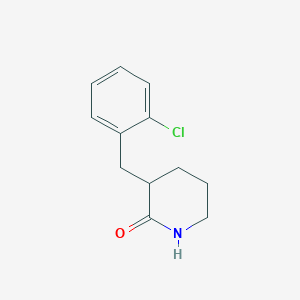
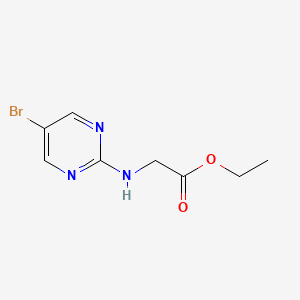
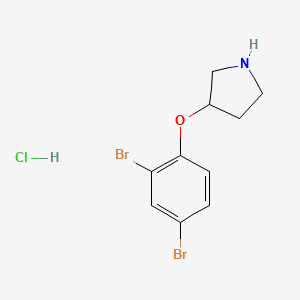



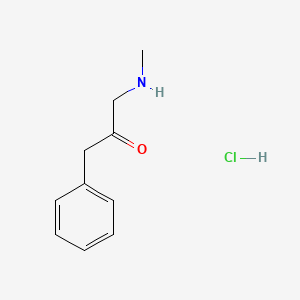

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)


